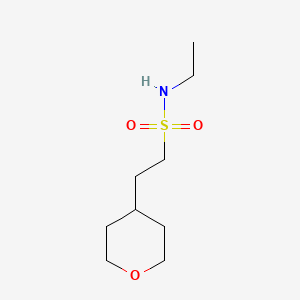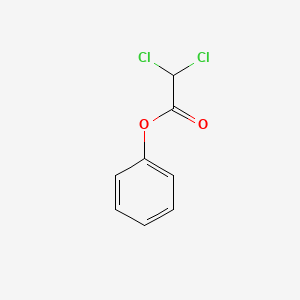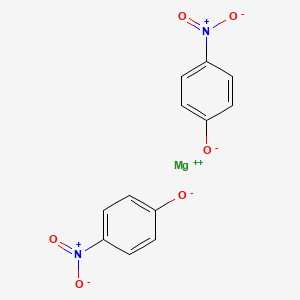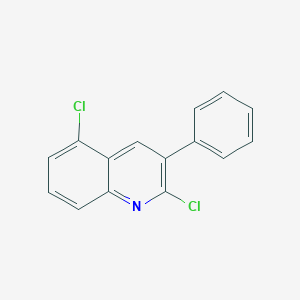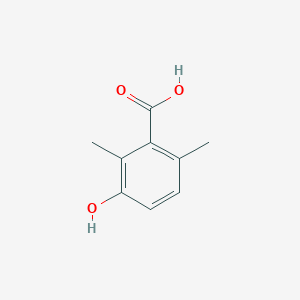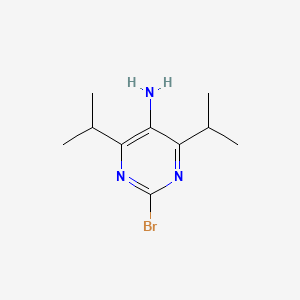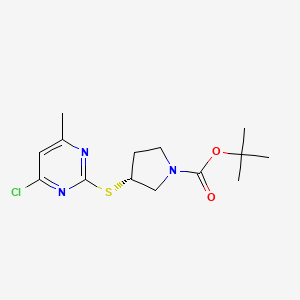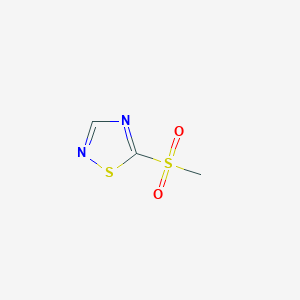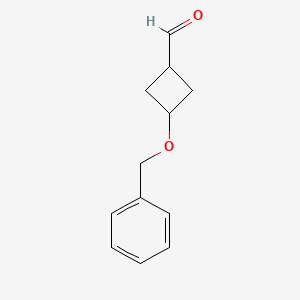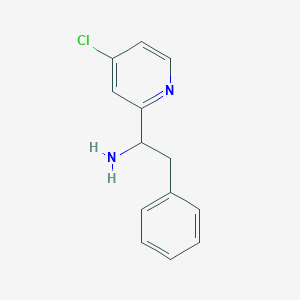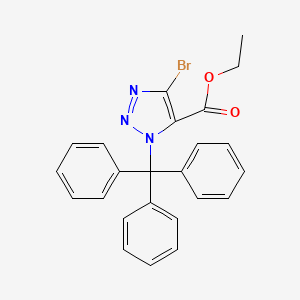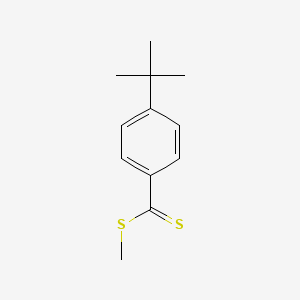
Methyl 4-tert-butylbenzenecarbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-tert-butylbenzenecarbodithioate is an organic compound with the molecular formula C₁₂H₁₆S₂ and a molecular weight of 224.385 g/mol . . This compound is characterized by the presence of a tert-butyl group attached to a benzene ring, which is further connected to a carbodithioate group.
Preparation Methods
The synthesis of methyl 4-tert-butylbenzenecarbodithioate typically involves the reaction of 4-tert-butylbenzoic acid with methanol in the presence of a catalyst. One common method uses titanous sulfate and toluenesulfonic acid as catalysts . The reaction conditions include a molar ratio of titanous sulfate to toluenesulfonic acid of 1:11-12, with the catalysts comprising 12-13% of the total mass of the reactants. This method yields a high purity product with a yield of 92% .
Chemical Reactions Analysis
Methyl 4-tert-butylbenzenecarbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or sulfide.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-tert-butylbenzenecarbodithioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-tert-butylbenzenecarbodithioate involves its interaction with molecular targets such as enzymes and proteins. The carbodithioate group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Methyl 4-tert-butylbenzenecarbodithioate can be compared with similar compounds such as:
Methyl 4-tert-butylbenzoate: This compound lacks the carbodithioate group and has different chemical properties and applications.
Methyl tert-butyl ether: Although it contains a tert-butyl group, its structure and reactivity differ significantly from this compound.
Properties
CAS No. |
58863-42-6 |
|---|---|
Molecular Formula |
C12H16S2 |
Molecular Weight |
224.4 g/mol |
IUPAC Name |
methyl 4-tert-butylbenzenecarbodithioate |
InChI |
InChI=1S/C12H16S2/c1-12(2,3)10-7-5-9(6-8-10)11(13)14-4/h5-8H,1-4H3 |
InChI Key |
XGVNDLXEGXTPBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=S)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


